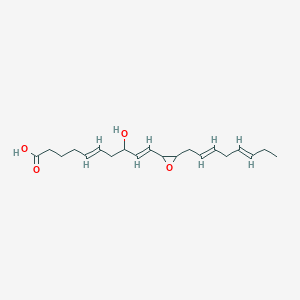

Hepoxilin A4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

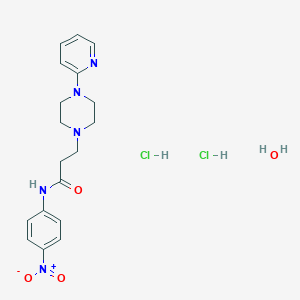

Le chlorhydrate de Médétomidine est un composé synthétique principalement utilisé comme anesthésique chirurgical et analgésique. Il s'agit d'un agoniste alpha-2 adrénergique, ce qui signifie qu'il interagit avec les récepteurs alpha-2 adrénergiques du système nerveux central pour produire ses effets. Le chlorhydrate de Médétomidine est couramment utilisé en médecine vétérinaire pour ses propriétés sédatives et analgésiques puissantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de Médétomidine implique généralement la réaction du bromure de 2,3-diméthylphénylmagnesium avec le 4-(acyloxymethyl)imidazole dans le tétrahydrofurane pour obtenir un intermédiaire. Cet intermédiaire est ensuite réduit par hydrogénation dans l'acide chlorhydrique pour produire de la Médétomidine .

Méthodes de production industrielle : En milieu industriel, la Médétomidine est souvent synthétisée en utilisant une réaction de Friedel-Crafts avec un acide de Lewis comme catalyseur. La Médétomidine racémique est ensuite résolue en utilisant de l'acide (+)-di-p-toluoyl-tartrique pour obtenir de la dexmédétomidine, qui est ensuite salifiée dans l'acide chlorhydrique pour produire du chlorhydrate de Médétomidine .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de Médétomidine subit diverses réactions chimiques, notamment :

Oxydation : La Médétomidine peut être oxydée pour former différents métabolites.

Réduction : Le composé peut être réduit à sa forme de base, la Médétomidine.

Substitution : La Médétomidine peut subir des réactions de substitution, en particulier au niveau du cycle imidazole.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Hydrogénation en présence d'un catalyseur tel que le palladium sur carbone.

Substitution : Divers agents halogénants peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la Médétomidine, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de recherche scientifique

Le chlorhydrate de Médétomidine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude des agonistes alpha-2 adrénergiques.

Biologie : Étudié pour ses effets sur le système nerveux central et ses propriétés neuroprotectrices potentielles.

Médecine : Largement utilisé en médecine vétérinaire pour la sédation et l'analgésie.

Industrie : Utilisé dans la formulation de peintures antifouling pour les applications marines.

5. Mécanisme d'action

Le chlorhydrate de Médétomidine exerce ses effets en activant les récepteurs alpha-2 adrénergiques du système nerveux central. Cette activation entraîne une diminution de la libération et du renouvellement de la norépinéphrine, ce qui se traduit par une sédation et une analgésie. L'action hypnotique du composé est médiée par l'activation des récepteurs alpha-2 présynaptiques et postsynaptiques centraux du locus cœruleus, induisant un état d'inconscience similaire au sommeil naturel .

Composés similaires :

Dexmédétomidine : Un stéréoisomère de la Médétomidine avec des effets pharmacologiques similaires mais une sélectivité plus élevée pour les récepteurs alpha-2 adrénergiques.

Xylazine : Un autre agoniste alpha-2 adrénergique utilisé en médecine vétérinaire avec des propriétés sédatives et analgésiques similaires.

Clonidine : Un agoniste alpha-2 adrénergique utilisé principalement pour ses effets antihypertenseurs mais qui possède également des propriétés sédatives

Unicité : Le chlorhydrate de Médétomidine est unique en raison de ses effets sédatifs et analgésiques puissants, qui sont plus prononcés que ceux des autres agonistes alpha-2 adrénergiques.

Applications De Recherche Scientifique

Medetomidine Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alpha-2 adrenergic agonists.

Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.

Medicine: Extensively used in veterinary medicine for sedation and analgesia.

Industry: Used in the formulation of antifouling paints for marine applications.

Mécanisme D'action

Medetomidine Hydrochloride exerts its effects by activating alpha-2 adrenergic receptors in the central nervous system. This activation leads to a decrease in the release and turnover of norepinephrine, resulting in sedation and analgesia. The compound’s hypnotic action is mediated through the activation of central pre- and postsynaptic alpha-2 receptors in the locus coeruleus, inducing a state of unconsciousness similar to natural sleep .

Comparaison Avec Des Composés Similaires

Dexmedetomidine: A stereoisomer of Medetomidine with similar pharmacological effects but higher selectivity for alpha-2 adrenergic receptors.

Xylazine: Another alpha-2 adrenergic agonist used in veterinary medicine with similar sedative and analgesic properties.

Clonidine: An alpha-2 adrenergic agonist used primarily for its antihypertensive effects but also has sedative properties

Uniqueness: Medetomidine Hydrochloride is unique due to its potent sedative and analgesic effects, which are more pronounced compared to other alpha-2 adrenergic agonists.

Propriétés

Numéro CAS |

103188-13-2 |

|---|---|

Formule moléculaire |

C20H30O4 |

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

(5E,9E)-8-hydroxy-10-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]deca-5,9-dienoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h3-4,6-7,9-10,15-19,21H,2,5,8,11-14H2,1H3,(H,22,23)/b4-3+,9-7+,10-6+,16-15+ |

Clé InChI |

GBSGALHVICSTLU-AXVKERTGSA-N |

SMILES |

CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |

SMILES isomérique |

CC/C=C/C/C=C/CC1C(O1)/C=C/C(C/C=C/CCCC(=O)O)O |

SMILES canonique |

CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |

Synonymes |

8-hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid hepoxilin A4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)

![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)